molecular formula C6H14NO4PS2 B1207064 Sophamide CAS No. 37032-15-8

Sophamide

Cat. No.: B1207064
CAS No.: 37032-15-8
M. Wt: 259.3 g/mol
InChI Key: FCUBTKFQDYNIIC-UHFFFAOYSA-N
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Description

Sophamide is an organophosphorous pesticide known for its acaricidal and insecticidal properties. It is chemically identified as S-{2-[(methoxymethyl)amino]-2-oxoethyl} O,O-dimethyl phosphorodithioate. This compound is widely used in agricultural settings to control pests and protect crops.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sophamide is synthesized through a multi-step process involving the reaction of methoxymethylamine with a phosphorodithioate precursor. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The key steps include:

    Formation of Methoxymethylamine: Methanol reacts with formaldehyde and ammonia to produce methoxymethylamine.

    Reaction with Phosphorodithioate: Methoxymethylamine is then reacted with O,O-dimethyl phosphorodithioate under anhydrous conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency. The reaction conditions are optimized to ensure consistent quality and minimize by-products. The final product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Sophamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phosphorodithioates.

Scientific Research Applications

Sophamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of organophosphorous compounds.

    Biology: Studied for its effects on pest physiology and behavior.

    Medicine: Investigated for potential therapeutic uses due to its bioactive properties.

    Industry: Employed in the development of new pesticides and agrochemicals.

Mechanism of Action

Sophamide exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in pests. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulses and ultimately resulting in the paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

Sophamide is unique among organophosphorous pesticides due to its specific chemical structure and mode of action. Similar compounds include:

    Sulfenamides: Known for their use as vulcanization accelerators in the rubber industry.

    Sulfinamides: Utilized in the synthesis of pharmaceuticals and agrochemicals.

    Sulfonamides: Widely used as antibiotics in veterinary and human medicine.

Compared to these compounds, this compound’s distinct structure allows for targeted pest control with minimal environmental impact.

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-N-(methoxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO4PS2/c1-9-5-7-6(8)4-14-12(13,10-2)11-3/h4-5H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUBTKFQDYNIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042419
Record name Sophamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37032-15-8
Record name Sophamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37032-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sophamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037032158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ33QXC39A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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